Geneticin Sulfate Salt
Vue d'ensemble
Description
Geneticin Sulfate Salt is a useful research compound. Its molecular formula is C20H42N4O14S and its molecular weight is 594.6 g/mol. The purity is usually 95%.
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Applications De Recherche Scientifique
Chromatographic Assay Development : A high-performance liquid chromatographic assay was developed for quantifying G418 sulfate in tissues and plasma samples. This method provides a sensitive and specific way to measure G418 sulfate levels, crucial for molecular genetics experiments (Bethune et al., 1997).
Sulfate Activation in Yeast : The overexpression of the yeast gene HAL2, which encodes a 3'(2'),5'-bisphosphate nucleotidase, enables yeast cells to tolerate higher salt concentrations. This gene is involved in removing end products of sulfate transfer, highlighting the role of sulfate in cellular metabolism and its potential in genetic engineering for salt tolerance (Murguía et al., 1995).
Sulfate Transporters in Maize : A study on the SULTR gene family in maize (Zea mays L.) found that these genes, which encode sulfate transporters, show differential expression in various maize organs and respond differently to sulfate starvation and abiotic stress. This provides insights into adaptations to sulfur deficiency and environmental stress in plants (Huang et al., 2018).
Clinical Chemistry of Inorganic Sulfate : The study discusses the role of inorganic sulfate in human biology and its clinical implications. It suggests that inorganic sulfate, though essential, is infrequently assayed in clinical settings and highlights the need for further research in this area (Cole & Evrovski, 2000).
Microbial Evolution Under Salt Stress : Research on Desulfovibrio vulgaris Hildenborough (DvH), a sulfate-reducing bacterium, reveals how genetic adaptation to salt stress occurs over generations. This provides insights into microbial evolutionary responses and potential applications in bioremediation (Zhou et al., 2015).
Sulfate-Reducing Bacteria in Salt Marshes : A study on the diversity of sulfate-reducing bacteria (SRB) in New England salt marshes highlights the role of SRB in environmental microbiology and biogeochemical cycling (Bahr et al., 2005).
Sulfate Assimilation in Plants : Research on the molecular genetics of sulfate assimilation in plants provides insights into how plants obtain sulfur for growth, revealing the importance of this pathway in plant metabolism and stress defense (Leustek, 1996).
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1R)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O10.H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;(H2,1,2,3,4)/t6-,7+,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZPJLBGRQFDD-ZMSORURPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O14S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108321-42-2 | |
Record name | Geneticin sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108321-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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